molecular formula C15H21NO5 B12108106 (13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione

(13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione

Cat. No.: B12108106
M. Wt: 295.33 g/mol
InChI Key: GCZHGOLJMYRJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl and keto groups through selective oxidation and reduction reactions. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process is carefully monitored to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the keto groups, leading to different alcohol derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

(13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • (13S)-12-Hydroxy-14-deethylidenecrotalanan-11,15-dione shares structural similarities with other hydroxylated and keto-containing organic compounds.
  • Compounds such as 12-Hydroxy-14-deethylidenecrotalanan-11,15-dione and 12-Hydroxy-14-deethylidenecrotalanan-11,15-dione have similar functional groups but differ in their stereochemistry and specific substituents.

Uniqueness: The unique combination of functional groups and stereochemistry in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-hydroxy-5,6-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-7-12(17)21-11-4-6-16-5-3-10(13(11)16)8-20-14(18)15(9,2)19/h3,9,11,13,19H,4-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZHGOLJMYRJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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